N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide
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Overview
Description
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol . This compound is characterized by the presence of a piperidine ring attached to an isoquinoline moiety, which is further substituted with a sulfonamide group. It has significant applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with (3S)-piperidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as protein kinases and DNA gyrase. The compound acts as an allosteric inhibitor, binding to a hydrophobic pocket in the target protein and altering its conformation. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein phosphorylation .
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide
- 5-Isoquinolinesulfonamide, N-(3S)-3-piperidinyl-
- Isoquinoline sulfonamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a piperidine ring and an isoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
936319-00-5 |
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Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.4 |
Purity |
95 |
Origin of Product |
United States |
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